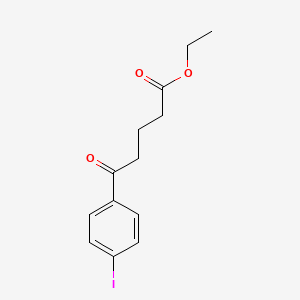

Ethyl 5-(4-iodophenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

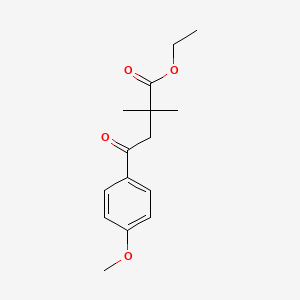

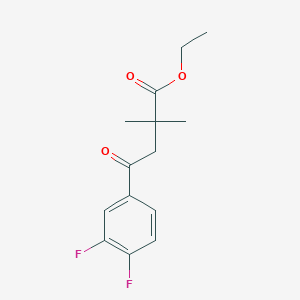

The synthesis of such a compound would likely involve the reaction of a 4-iodophenyl compound with a suitable precursor to 5-oxovalerate, possibly through a condensation reaction or through the use of a suitable catalyst .Molecular Structure Analysis

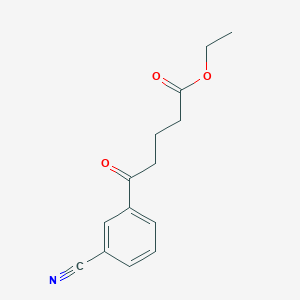

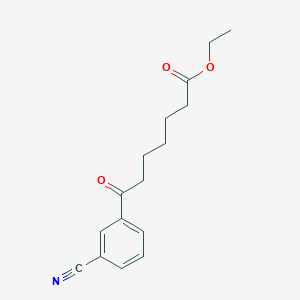

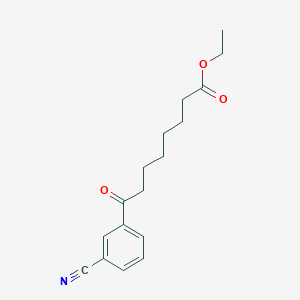

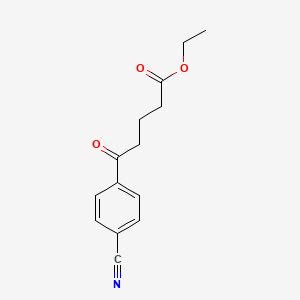

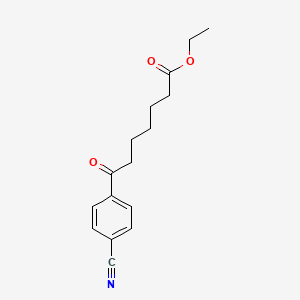

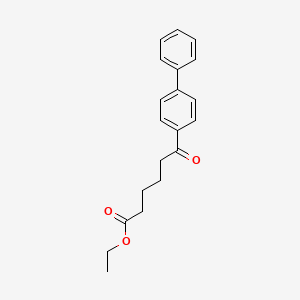

The molecular structure of this compound would likely show the ethyl group, the 4-iodophenyl group, and the 5-oxovalerate group connected in a specific arrangement. The exact structure would depend on the specifics of the synthesis process .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The iodine atom on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications

Crystallography and Molecular Structure

Research on compounds structurally related to Ethyl 5-(4-iodophenyl)-5-oxovalerate, such as 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran, has contributed to the understanding of molecular interactions and crystal structures. These studies provide insights into the molecular configurations, intermolecular forces, and potential reactivity of such compounds, which are essential for designing materials with specific properties (H. Choi, Pil Ja Seo, Byeng Wha Son, & Uk Lee, 2010).

Organic Synthesis and Reactivity

This compound may find applications in organic synthesis, particularly in reactions requiring iodophenyl groups as precursors or intermediates. For instance, the synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones involve base-catalyzed condensation reactions that highlight the reactivity of structurally similar compounds. These processes are crucial for developing new organic materials and understanding the mechanisms of photoisomerization, which has implications for photophysics and material science (J. Vyňuchal et al., 2008).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds with a similar structural framework to this compound, such as derivatives synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their antimalarial activities. This suggests a potential research pathway where this compound could be a precursor or scaffold for designing new therapeutic agents (Nongpanga Ningsanont et al., 2003).

Green Chemistry and Sustainable Practices

The exploration of green chemistry principles in the synthesis of organic compounds is an emerging area of interest. For instance, the discovery of aqueous Suzuki coupling reactions for synthesizing biaryl compounds with potential anti-arthritic properties exemplifies the move towards more environmentally friendly chemical syntheses. This compound might be involved in similar green chemistry approaches to create biologically active or industrially relevant compounds in a sustainable manner (N. Costa et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(4-iodophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVNEZTUGRPDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645717 |

Source

|

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-42-9 |

Source

|

| Record name | Ethyl 4-iodo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.